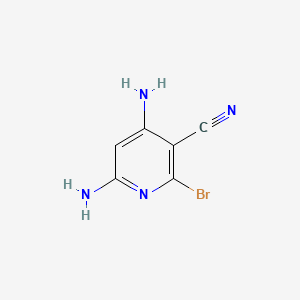

4,6-Diamino-2-bromonicotinonitrile

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Synthesis

Pyridine and its derivatives are fundamental building blocks in the vast landscape of heterocyclic chemistry. numberanalytics.come-bookshelf.de As a six-membered aromatic heterocycle containing a nitrogen atom, pyridine's unique electronic properties and reactivity make it a cornerstone in the synthesis of a wide array of compounds. numberanalytics.comnih.gov These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov The presence of the nitrogen atom in the pyridine ring not only influences the ring's reactivity but also provides a site for hydrogen bonding and coordination with metal ions, further expanding its synthetic utility. The ability to introduce a variety of substituents onto the pyridine ring through methods like condensation reactions, cyclization reactions, and cross-coupling reactions allows for the fine-tuning of the molecule's properties for specific applications. numberanalytics.com

Strategic Importance of Nitrile and Amino Functional Groups in Organic Transformations

The strategic placement of nitrile (–C≡N) and amino (–NH2) functional groups on a molecule significantly enhances its synthetic versatility. The nitrile group is a valuable functional group in organic chemistry due to its unique electronic properties and its ability to be transformed into other functional groups. fiveable.mepearson.com It can be hydrolyzed to form carboxylic acids or reduced to primary amines, providing pathways to a diverse range of compounds. pearson.comwikipedia.org The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, a reactivity that is exploited in various addition reactions. wikipedia.orglibretexts.org

Amino groups, on the other hand, are key functional groups that introduce basicity and nucleophilicity to a molecule. They can participate in a multitude of reactions, including acylation, alkylation, and the formation of amides and imines. masterorganicchemistry.com In many biologically active compounds, the amino group plays a crucial role in binding to receptors and enzymes. The presence of both nitrile and amino groups on the same scaffold, as in 4,6-Diamino-2-bromonicotinonitrile, creates a molecule with a rich and varied reactivity profile.

Overview of Halogenated Nicotinonitriles as Synthetic Precursors

Halogenated nicotinonitriles are a class of compounds that have gained prominence as versatile intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a variety of synthetic transformations. nih.gov This halogen can be readily displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and other heterocyclic moieties, onto the nicotinonitrile framework. The electron-withdrawing nature of both the halogen and the nitrile group can influence the reactivity of the pyridine ring, making these compounds valuable for constructing complex heterocyclic systems.

Research Gaps and Opportunities Pertaining to this compound

While the individual components of this compound—the pyridine ring, amino groups, nitrile group, and bromine atom—are well-studied in other contexts, a comprehensive understanding of this specific molecule is still emerging. There exist research opportunities in fully elucidating its reactivity profile, particularly in exploring novel synthetic methodologies that leverage its unique combination of functional groups. Further investigation into its potential as a precursor for the synthesis of novel fused heterocyclic systems and materials with interesting photophysical or biological properties is warranted. The development of more efficient and environmentally friendly synthetic routes to this compound itself also presents an area for further research.

Properties of this compound

| Property | Value |

| CAS Number | 42530-03-0 chemicalbook.com |

| Molecular Formula | C6H5BrN4 |

| Molecular Weight | 213.04 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 218-222 °C |

Structure

3D Structure

Properties

IUPAC Name |

4,6-diamino-2-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXPRYBNUGINBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1N)Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195324 | |

| Record name | 2,4-Diamino-5-cyano-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42530-03-0 | |

| Record name | 4,6-Diamino-2-bromo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42530-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-5-cyano-6-bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-cyano-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diamino-2-bromonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4,6 Diamino 2 Bromonicotinonitrile

Nucleophilic Aromatic Substitution at the Bromine Center

The carbon atom bonded to the bromine in the pyridine (B92270) ring is electron-deficient, rendering it susceptible to attack by nucleophiles. This allows for the direct displacement of the bromide ion, a process central to the functionalization of this heterocyclic scaffold.

The introduction of nitrogen-based substituents at the 2-position can be achieved through amination reactions. The bromine atom can be displaced by various amine nucleophiles. Such reactions can proceed directly, often under thermal conditions, or be facilitated by transition-metal catalysts to form new carbon-nitrogen bonds. For instance, reactions with ammonia (B1221849) or primary amines can be employed to synthesize 2-amino-4,6-diaminonicotinonitrile derivatives. While direct nucleophilic aromatic substitution with amines is feasible, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, offer a more general and efficient route for a wider range of amine substrates (discussed in section 3.2.2).

Table 1: Examples of Amination Reactions

| Reactant | Reagent | Product Class |

|---|---|---|

| 4,6-Diamino-2-bromonicotinonitrile | Ammonia | 2,4,6-Triaminonicotinonitrile |

| This compound | Primary Amines (R-NH₂) | 2-(Alkylamino)-4,6-diaminonicotinonitrile |

Oxygen and sulfur nucleophiles can readily displace the bromine atom to yield corresponding ether and thioether derivatives. The reaction with alkoxides, such as sodium methoxide, provides a direct pathway to 2-alkoxy-4,6-diaminonicotinonitriles. Similarly, sulfur nucleophiles like thiols or their corresponding thiolates react at the same position to form 2-thio-4,6-diaminonicotinonitriles. These substitutions expand the range of functional groups that can be introduced onto the pyridine ring, enabling the synthesis of diverse derivatives.

Table 2: Nucleophilic Substitution with O/S Nucleophiles

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 4,6-Diamino-2-methoxynicotinonitrile |

| Oxygen | Sodium Ethoxide (NaOEt) | 4,6-Diamino-2-ethoxynicotinonitrile |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 4,6-Diamino-2-(phenylthio)nicotinonitrile |

Cross-Coupling Reactions at the Bromine Position

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. Palladium and copper catalysts are commonly used to facilitate these reactions at the bromine position.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. This compound can be coupled with various boronic acids or their esters to introduce aryl or vinyl substituents at the 2-position. This reaction is fundamental in synthesizing 2-aryl-4,6-diaminonicotinonitriles, which are precursors to more complex heterocyclic systems.

Table 3: Representative Suzuki-Miyaura Cross-Coupling

| Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4,6-Diamino-2-phenylnicotinonitrile |

| Pyridine-3-boronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 4,6-Diamino-2-(pyridin-3-yl)nicotinonitrile |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly effective method for coupling amines with aryl halides. This reaction allows this compound to react with a broad spectrum of primary and secondary amines under relatively mild conditions to give 2-amino-4,6-diaminonicotinonitrile derivatives. This method is often more efficient and substrate-tolerant than direct nucleophilic substitution.

Table 4: Representative Buchwald-Hartwig Amination

| Amine | Catalyst System (Example) | Product Class |

|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / BINAP / NaOtBu | 4,6-Diamino-2-(phenylamino)nicotinonitrile |

| Morpholine | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 4,6-Diamino-2-morpholinonicotinonitrile |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. This compound can undergo this reaction to produce 2-alkynyl-4,6-diaminonicotinonitriles. This transformation is significant for introducing linear, sp-hybridized carbon frameworks, which are valuable in the synthesis of various biologically active molecules and materials.

Table 5: Representative Sonogashira Coupling

| Alkyne | Catalyst System (Example) | Product Class |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4,6-Diamino-2-(phenylethynyl)nicotinonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / TEA | 4,6-Diamino-2-((trimethylsilyl)ethynyl)nicotinonitrile |

Stille and Negishi Coupling Methodologies

The presence of a bromine atom at the 2-position of the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

In a typical Stille coupling , the bromo-substituted pyridine can be reacted with an organostannane reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to form a new carbon-carbon bond at the 2-position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Negishi coupling offers an alternative, often milder, approach to C-C bond formation. This methodology utilizes an organozinc reagent, which is generally more reactive than its organostannane counterpart. The reaction is also catalyzed by a palladium or nickel complex and is known for its high functional group tolerance and stereospecificity. For this compound, a Negishi coupling would involve the in situ or pre-formed organozinc derivative of a desired coupling partner reacting with the bromo-pyridine core.

| Coupling Reaction | Typical Catalyst | Organometallic Reagent | General Product |

| Stille Coupling | Pd(PPh₃)₄ | R-Sn(n-Bu)₃ | 2-Substituted-4,6-diaminonicotinonitrile |

| Negishi Coupling | PdCl₂(dppf) | R-ZnX | 2-Substituted-4,6-diaminonicotinonitrile |

Reactivity of the Amino Groups (–NH₂)

The two amino groups at the 4- and 6-positions are nucleophilic and can undergo a variety of chemical transformations, including acylation, sulfonylation, alkylation, and arylation, as well as participating in the formation of condensed heterocyclic systems.

Acylation and Sulfonylation Reactions

The amino groups of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions can be used to protect the amino groups or to introduce new functional moieties into the molecule. The reactivity of the two amino groups can potentially be differentiated based on steric hindrance or electronic effects, allowing for selective mono- or di-substitution under controlled conditions.

Alkylation and Arylation Strategies

Direct N-alkylation of the amino groups can be achieved using alkyl halides. However, overalkylation is a common side reaction. Reductive amination provides a more controlled method for introducing alkyl groups. N-arylation can be accomplished through palladium-catalyzed Buchwald-Hartwig amination, reacting the diamino-pyridine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Formation of Condensed Heterocyclic Systems

The diamino substitution pattern in this compound is a key feature that allows for the construction of fused heterocyclic rings. For instance, reaction with 1,3-dielectrophiles can lead to the formation of fused six-membered rings, such as pyrimidines or pyridines. Condensation with α,β-unsaturated carbonyl compounds can also be employed to build annulated ring systems, leading to novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Transformations Involving the Nitrile Group (–C≡N)

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis under controlled conditions, often using an acid catalyst, can yield the corresponding carboxamide. More vigorous hydrolysis, typically with a strong acid or base at elevated temperatures, will lead to the formation of the carboxylic acid. This transformation is useful for introducing a carboxylic acid or amide functionality at the 3-position of the pyridine ring, which can then be used for further synthetic manipulations.

| Transformation | Reagents | Product Functional Group |

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O | Carboxamide |

| Full Hydrolysis | HCl (aq.), heat or NaOH (aq.), heat | Carboxylic Acid |

Reduction to Amines

The reduction of the nitrile group in this compound would lead to the corresponding aminomethylpyridine. Several established methods for nitrile reduction are applicable in this context, although the specific conditions would require optimization to ensure chemoselectivity and avoid side reactions, such as debromination.

Commonly employed reagents and methods for the reduction of nitriles to primary amines include:

Catalytic Hydrogenation: This is a widely used and often economical method for nitrile reduction. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. nih.gov Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are frequently used. nih.gov The reaction conditions, including temperature, pressure, and solvent, would need to be carefully controlled to favor the formation of the primary amine and prevent the formation of secondary and tertiary amine byproducts. aaronchem.com

Chemical Reduction: A variety of chemical reducing agents can effectively convert nitriles to amines. aaronchem.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the primary amine. nih.govresearchgate.net

Diborane (B₂H₆): Diborane is another effective reagent for the reduction of nitriles to primary amines.

Sodium Borohydride (B1222165) (NaBH₄) with a Catalyst: While sodium borohydride alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts such as cobalt(II) chloride or Raney nickel in an alcoholic solvent. aaronchem.com

The choice of reducing agent and reaction conditions would be critical to achieve the desired transformation without affecting the bromo substituent or the amino groups on the pyridine ring.

Table 1: General Reagents for Nitrile Reduction to Primary Amines

| Reagent/Method | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C, PtO₂) | Can sometimes lead to secondary and tertiary amine byproducts. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, then aqueous workup | Powerful, non-selective reducing agent. |

| Diborane (B₂H₆) | THF | Effective for nitrile reduction. |

| Sodium Borohydride (NaBH₄) / Catalyst | CoCl₂ or Raney Ni in alcohol | Milder alternative to LiAlH₄. |

Cyclization with Other Functional Groups

The this compound scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems, particularly those containing a pyridine ring. The amino groups and the nitrile functionality can participate in cyclocondensation reactions with a variety of reagents to form new rings.

Synthesis of Pyrido[2,3-d]pyrimidines:

The ortho-amino nitrile functionality is a common starting point for the synthesis of pyrido[2,3-d]pyrimidines. This can be achieved through reaction with various one-carbon synthons. For instance, intramolecular heterocyclization can be achieved through acylation or thioacylation of the amino group, followed by cyclization. General synthetic strategies for pyrido[2,3-d]pyrimidines often involve the reaction of an appropriately substituted aminopyrimidine with reagents that can provide the necessary carbon atoms to form the fused pyridine ring.

Synthesis of Pyrazolo[3,4-b]pyridines:

While there are no specific examples starting from this compound, the synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 2-chloronicotinonitrile derivatives with hydrazines. This suggests that the bromo group in this compound could potentially be displaced by a hydrazine, which could then undergo cyclization with the adjacent nitrile group to form the pyrazole (B372694) ring of the pyrazolo[3,4-b]pyridine system.

Table 2: Potential Cyclization Reactions of this compound

| Target Heterocycle | Potential Reagents | Reaction Type |

| Pyrido[2,3-d]pyrimidine | Formamide, Orthoesters, Acid Chlorides | Cyclocondensation |

| Pyrazolo[3,4-b]pyridine | Hydrazine derivatives | Nucleophilic Aromatic Substitution followed by Cyclization |

Derivatives and Analogues of 4,6 Diamino 2 Bromonicotinonitrile: Synthesis and Chemical Space Exploration

Design Principles for Structural Diversification

The 4,6-diamino-2-bromonicotinonitrile scaffold is rich in opportunities for structural modification, allowing for a systematic exploration of chemical space. The design principles for its diversification are guided by the distinct reactivity of its functional groups. The two primary amino groups offer sites for N-substitution, the bromo substituent is a handle for cross-coupling reactions, and the pyridine (B92270) ring itself can undergo annulation to form fused heterocyclic systems.

The diaminopyridine motif is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. By strategically modifying the substituents on the amino groups and the pyridine ring, it is possible to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The nitrile group can also be a site for chemical elaboration, for instance, through hydrolysis to a carboxylic acid or reduction to an amine. However, this article will focus on the diversification through the amino groups, the bromo substituent, and the pyridine ring.

Synthesis of N-Substituted Nicotinonitrile Derivatives

The presence of two amino groups at the 4- and 6-positions of the pyridine ring allows for the synthesis of a variety of N-substituted derivatives. The selective alkylation or arylation of these amino groups can be achieved through several synthetic methods. While direct N-alkylation can sometimes lead to mixtures of mono- and di-substituted products, as well as regioisomers, specific reaction conditions can favor the desired outcome. For instance, the use of a suitable base and control of stoichiometry are crucial.

A common strategy for the synthesis of N-alkylated diaminopyridines involves the reaction with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation. For more complex substitutions, palladium-catalyzed Buchwald-Hartwig amination offers a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. nih.govresearchgate.netwikipedia.org

| Entry | Amine Source | Reaction Type | Potential Product |

| 1 | Methyl iodide | N-Alkylation | 4-Amino-2-bromo-6-(methylamino)nicotinonitrile |

| 2 | Benzyl bromide | N-Alkylation | 4-Amino-2-bromo-6-(benzylamino)nicotinonitrile |

| 3 | Aniline (B41778) | Buchwald-Hartwig Amination | 4-Amino-2-bromo-6-(phenylamino)nicotinonitrile |

| 4 | Morpholine | Buchwald-Hartwig Amination | 4-Amino-2-bromo-6-morpholinonicotinonitrile |

Elaboration of the Pyridine Ring System through Further Annulation

The diaminopyridine core of this compound is a versatile precursor for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, can lead to a variety of bicyclic and polycyclic scaffolds with potential biological activities.

One common approach is the synthesis of pyrido[2,3-d]pyrimidines, which can be achieved by reacting the diaminopyridine with various reagents such as α,β-unsaturated carbonyl compounds or dicarbonyl equivalents. nih.govnih.gov For example, condensation with diethyl malonate could lead to the formation of a pyrimidinedione ring fused to the pyridine core.

Another important class of fused heterocycles accessible from diaminopyridines are imidazo[4,5-b]pyridines. These can be synthesized by reacting the diaminopyridine with aldehydes followed by an oxidative cyclization. nih.govmdpi.comnih.goveurjchem.com The choice of aldehyde determines the substituent at the 2-position of the resulting imidazo[4,5-b]pyridine ring.

| Entry | Reagent | Fused System | Potential Product |

| 1 | Diethyl malonate | Pyrido[2,3-d]pyrimidine | 5-Amino-7-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 2 | Benzaldehyde | Imidazo[4,5-b]pyridine | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile |

| 3 | Acetic anhydride | Pyrido[2,3-d]pyrimidine | 5-Amino-7-bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one-6-carbonitrile |

Regioselective Introduction of Additional Functional Groups

The bromine atom at the 2-position of this compound serves as a key handle for the regioselective introduction of a wide variety of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are highly versatile and tolerate a broad range of functional groups, making them ideal for late-stage diversification of the scaffold.

The Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, and vinyl groups by reacting the bromopyridine with the corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.govyoutube.comwikipedia.org The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting the bromopyridine with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orgresearchgate.netorganic-chemistry.orgscirp.orgwikipedia.org The Buchwald-Hartwig amination can be used to introduce a new C-N bond, providing access to a wide range of N-substituted derivatives at the 2-position.

| Entry | Coupling Partner | Reaction Type | Potential Product |

| 1 | Phenylboronic acid | Suzuki-Miyaura Coupling | 4,6-Diamino-2-phenylnicotinonitrile |

| 2 | Phenylacetylene | Sonogashira Coupling | 4,6-Diamino-2-(phenylethynyl)nicotinonitrile |

| 3 | Aniline | Buchwald-Hartwig Amination | 2,4,6-Triaminonicotinonitrile |

| 4 | Thiophene-2-boronic acid | Suzuki-Miyaura Coupling | 4,6-Diamino-2-(thiophen-2-yl)nicotinonitrile |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the derivatives of this compound can be achieved through several strategies, leading to the synthesis of enantiomerically enriched or pure compounds. This is of particular importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

One approach involves the use of chiral building blocks in the synthetic sequence. For example, N-alkylation with a chiral alkyl halide would introduce a stereocenter on a side chain. Alternatively, a chiral amine could be introduced via Buchwald-Hartwig amination.

Another powerful strategy is the use of asymmetric catalysis. For instance, the reduction of a prochiral derivative, or the enantioselective addition of a nucleophile to the pyridine ring or a substituent, can be catalyzed by a chiral metal complex or an organocatalyst. While specific examples for this compound are not documented, the principles of asymmetric synthesis of chiral pyridines and dihydropyridines are well-established and could be adapted. acs.orgacs.orgic.ac.uknih.govmdpi.com This could involve, for example, the asymmetric hydrogenation of a derivative containing a C=C or C=N bond, or the use of chiral auxiliaries to direct stereoselective transformations. sfu.caresearchgate.netbath.ac.uk

| Entry | Chiral Source/Method | Potential Chiral Feature | Potential Product |

| 1 | (R)-1-Phenylethanamine | Chiral Amine | (R)-4-Amino-2-bromo-6-(1-phenylethylamino)nicotinonitrile |

| 2 | Asymmetric Hydrogenation | Chiral Center in a Fused Ring | Enantiomerically enriched tetrahydropyrido[2,3-d]pyrimidine derivative |

| 3 | Chiral Auxiliary | Diastereoselective Reaction | Diastereomerically enriched derivative |

Spectroscopic and Structural Elucidation Methodologies for 4,6 Diamino 2 Bromonicotinonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, primarily ¹H and ¹³C. organicchemistrydata.org

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons within a molecule. youtube.com The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment, allowing for the differentiation of atoms in various functional groups. libretexts.org For instance, aromatic protons typically resonate in a distinct region of the ¹H NMR spectrum compared to aliphatic protons. scispace.com Integration of the ¹H NMR signals provides the relative number of protons corresponding to each signal. youtube.com

While ¹H NMR spectra can be complex due to proton-proton couplings, ¹³C NMR spectra are often simpler as they are typically recorded with broadband proton decoupling, resulting in a single peak for each unique carbon atom. ox.ac.uk However, the low natural abundance of the ¹³C isotope makes this technique less sensitive than ¹H NMR. udel.edu

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within a molecule. ipb.pt

HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, providing a clear map of ¹H-¹³C one-bond connections. ox.ac.uk

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. ipb.pt

Table 1: Representative NMR Data for a Hypothetical Derivative of 4,6-Diamino-2-bromonicotinonitrile

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| H5 | 6.50 (s) | 105.0 | C3, C4, C6 |

| NH₂ (at C4) | 5.80 (br s) | - | C3, C4, C5 |

| NH₂ (at C6) | 6.20 (br s) | - | C5, C6, C7 |

| C2 | - | 120.0 | - |

| C3 | - | 115.0 | - |

| C4 | - | 155.0 | - |

| C5 | - | 105.0 | - |

| C6 | - | 158.0 | - |

| CN | - | 118.0 | - |

| Note: This table is illustrative and does not represent experimentally verified data for this compound itself. |

Chemical Shift Perturbation (CSP) is an NMR technique used to study the binding of ligands to macromolecules, such as proteins. bcm.edunih.gov By comparing the NMR spectra of a molecule in its free and bound states, changes in the chemical shifts of specific nuclei can be observed. researchgate.net These perturbations provide information about the binding site and can be used to determine the dissociation constant (Kd) of the interaction. bcm.edunih.gov While primarily used in biomolecular NMR, the principles of CSP can be applied to study intermolecular interactions involving this compound and its derivatives with other molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov These techniques provide a molecular fingerprint based on the absorption or scattering of light, respectively, corresponding to the energies of molecular vibrations.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For example, the stretching vibrations of N-H bonds in the amino groups and the C≡N stretch of the nitrile group in this compound would give rise to characteristic absorption bands in the IR spectrum.

Raman spectroscopy also provides information about molecular vibrations and is especially sensitive to non-polar bonds and symmetric vibrations. currentseparations.com The combination of IR and Raman data can provide a more complete picture of the vibrational modes of a molecule. spectroscopyonline.com

Table 2: Expected IR and Raman Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (N-H) | Stretching | 3500-3300 | 3500-3300 |

| Nitrile (C≡N) | Stretching | 2260-2220 | 2260-2220 |

| Aromatic Ring (C=C) | Stretching | 1600-1450 | 1600-1450 |

| C-Br | Stretching | 700-500 | 700-500 |

| Note: These are general ranges and the exact frequencies will depend on the specific molecular environment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the molecular formula of a compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). masterorganicchemistry.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For aromatic compounds like this compound, UV-Vis spectra typically show strong absorptions due to π → π* transitions. science-softcon.de The presence of amino and bromo substituents on the pyridine (B92270) ring will influence the energy of these transitions and thus the λmax values. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational and Theoretical Investigations of 4,6 Diamino 2 Bromonicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Typically, DFT calculations would provide valuable insights into:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for predicting reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, softness, and electrophilicity index, which are derived from the HOMO and LUMO energies.

While studies on similar pyridine (B92270) and pyrimidine (B1678525) derivatives exist, which utilize DFT for such analyses, specific data for 4,6-Diamino-2-bromonicotinonitrile remains unpublished.

Molecular Dynamics (MD) Simulations for Conformational Analysis

There is no evidence in the surveyed literature of Molecular Dynamics (MD) simulations being performed to analyze the conformational landscape of this compound. MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules.

For a molecule like this compound, MD simulations could be used to:

Explore the rotational barriers around single bonds, for instance, the bonds connecting the amino groups to the pyridine ring.

Identify stable conformers and the energy differences between them.

Simulate the behavior of the molecule in different solvents to understand solvation effects on its conformation.

Research on other complex molecules demonstrates the utility of MD in understanding dynamic behavior, but these methods have not yet been applied to this compound.

Quantum-Chemical Modeling of Reaction Pathways and Mechanisms

No specific quantum-chemical modeling studies on the reaction pathways and mechanisms involving this compound have been found. Such studies are vital for understanding the reactivity of a compound and for optimizing synthetic routes.

Quantum-chemical modeling could theoretically be used to:

Investigate the mechanisms of reactions where this compound acts as a reactant, such as nucleophilic substitution of the bromine atom.

Calculate the activation energies and transition state structures for potential reactions.

Predict the regioselectivity and stereoselectivity of reactions.

While there are reports on the reaction modeling of other nitrogen-containing heterocyclic compounds, this level of computational analysis for this compound is absent from the current body of scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

While vendor websites may offer raw spectroscopic data (e.g., NMR), detailed computational predictions and comparisons with experimental spectra for this compound are not available. The prediction of spectroscopic parameters is a common application of computational chemistry, often used to aid in the structural elucidation of newly synthesized compounds.

The following spectroscopic parameters could be predicted using computational methods:

NMR: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths.

IR: The vibrational frequencies and their intensities can be calculated to help assign the peaks in an experimental IR spectrum.

Studies on related compounds, such as 2,6-Diamino-4-chloropyrimidine, have successfully used DFT to predict and interpret spectroscopic data, but similar work on this compound has not been published.

In silico Analysis of Molecular Interactions (e.g., Protein-Ligand Docking)

There are no published studies that perform in silico analysis, such as protein-ligand docking, with this compound. Given the prevalence of pyridine and pyrimidine scaffolds in medicinal chemistry, this compound could potentially be of interest as a ligand for various biological targets.

Protein-ligand docking simulations could predict:

The preferred binding orientation of the molecule within the active site of a protein.

The binding affinity, often expressed as a docking score or estimated binding free energy.

The key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

This type of analysis is fundamental in drug discovery and development. However, at present, the potential biological targets and interactions of this compound have not been explored through computational docking studies.

Advanced Applications of 4,6 Diamino 2 Bromonicotinonitrile As a Synthetic Building Block

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles

4,6-Diamino-2-bromonicotinonitrile serves as a valuable and versatile starting material for the synthesis of a wide array of nitrogen-containing heterocycles. pitt.educlockss.orgclockss.org These heterocyclic structures are of significant interest due to their prevalence in biologically active compounds and functional materials. nih.gov The strategic placement of amino, bromo, and cyano groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a powerful tool for synthetic chemists.

Pyrimidine (B1678525) and Pyrazolo-Pyridine Systems

The unique structure of this compound makes it an ideal precursor for the synthesis of fused pyrimidine and pyrazolo-pyridine systems. The presence of two amino groups and a nitrile functionality allows for cyclization reactions to form these important heterocyclic cores.

For instance, the reaction of this compound with appropriate reagents can lead to the formation of pyrido[2,3-d]pyrimidines. These compounds are known to be analogues of folic acid and have been investigated for their potential as anticancer agents. clockss.org The synthesis often involves the initial formation of a diaminopyrimidine ring, which can then undergo further functionalization. nih.govgoogle.com

Similarly, the vicinal arrangement of an amino group and the nitrile group can be exploited to construct pyrazolo[3,4-b]pyridine derivatives. These systems are also of interest in medicinal chemistry. The synthesis typically proceeds through a condensation reaction followed by cyclization.

Fused Ring Systems and Polycyclic Architectures

Beyond simple bicyclic systems, this compound is a key building block for more complex, fused polycyclic architectures. rsc.org The reactivity of the bromo substituent, often through transition-metal-catalyzed cross-coupling reactions, allows for the introduction of various aryl or alkyl groups. Subsequent intramolecular cyclization reactions can then lead to the formation of elaborate, multi-ring systems. These polycyclic aromatic compounds are of interest for their unique electronic and photophysical properties.

Intermediates in Complex Molecule Synthesis

The utility of this compound extends to its role as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its functional groups can be selectively manipulated to introduce desired functionalities at specific positions.

For example, the bromine atom can be readily displaced by a variety of nucleophiles, or it can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The amino groups can be acylated, alkylated, or diazotized to introduce further diversity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for synthetic transformations. This versatility makes it an invaluable intermediate for constructing complex target molecules with high precision.

Exploration in Materials Science Research

While direct applications in non-linear optical or electrical materials are excluded from this discussion, this compound serves as an important scaffold for the creation of novel materials with tailored properties. Its derivatives have been explored as organic linkers in the synthesis of metal-organic frameworks (MOFs). nih.govresearchgate.net

In one study, a related compound, 4,6-diamino-2-thiopyrimidine, was used as an organic linker to create a cobalt-based MOF. nih.gov This material exhibited catalytic activity in multicomponent reactions, highlighting the potential of such diamino-pyrimidine derivatives in heterogeneous catalysis. The ability to modify the pyridine core and introduce different functional groups allows for the fine-tuning of the resulting MOF's properties, such as pore size, surface area, and catalytic activity.

Development of Fluorescent Dyes and Probes

The inherent electronic properties of the 4,6-diaminopyridine scaffold make it an attractive core for the design and synthesis of novel fluorescent dyes and probes. clockss.orgclockss.org The amino groups act as strong electron-donating groups, while the nitrile and the pyridine ring itself act as electron-withdrawing moieties. This "push-pull" electronic structure is a common feature in many organic fluorophores.

By strategically modifying the substituents on the pyridine ring, the photophysical properties of the resulting dyes can be precisely controlled. For example, extending the π-conjugation through the introduction of aromatic groups at the 2-position (via displacement of the bromine) can lead to a red-shift in the absorption and emission maxima. The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₅BrN₄ |

| Molecular Weight | 213.03 g/mol |

| Appearance | Solid |

| CAS Number | 42530-03-0 |

Table 1. Physical and Chemical Properties of this compound.

Mechanistic Investigations of Biological Target Interactions with 4,6 Diamino 2 Bromonicotinonitrile Derivatives

Enzyme Kinase Inhibition Studies: Focus on Mechanism of Action

The diaminopyrimidine scaffold, a core component of the nicotinonitrile structure, is a well-established pharmacophore for kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure in drug discovery.

Protein Kinase C theta (PKCθ) is a crucial enzyme in T-cell signaling pathways, making it a therapeutic target for T-cell-mediated autoimmune diseases and transplant rejection. Research into 2,4-diamino-5-cyanopyrimidine derivatives, which are structurally analogous to 4,6-diamino-2-bromonicotinonitrile, has provided insights into the mechanism of PKCθ inhibition.

Initial studies identified potent 2,4-diamino-5-cyanopyrimidine inhibitors of PKCθ. For instance, compound 2 (a 2,4-diamino-5-cyanopyrimidine derivative) was found to be a powerful inhibitor. However, its mechanism also involved time-dependent inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4), a significant liability for drug development due to the risk of drug-drug interactions. nih.gov

Mechanistic investigations focused on modifying the structure of these derivatives to mitigate CYP3A4 TDI while retaining potent PKCθ inhibition. This involved altering the substituent at the 2-amino position of the pyrimidine (B1678525) core. The research led to the development of compound 34 , which demonstrated a significantly improved profile. nih.gov This compound exhibited potent in vitro activity against PKCθ and showed efficacy in an in vivo transplant model, with a substantially reduced potential for CYP3A4 TDI. nih.gov The mechanism of improved selectivity involves structural modifications that reduce the molecule's ability to be metabolically activated by CYP3A4 to a reactive intermediate, which is often the cause of TDI.

Table 1: Structure-Activity Relationship for PKCθ Inhibitors This table is based on findings from research on 2,4-diamino-5-cyanopyrimidine derivatives.

| Compound | Key Structural Features | PKCθ Inhibition | CYP3A4 Time-Dependent Inhibition (TDI) | Mechanistic Implication |

| Derivative 2 | Potent 2,4-diamino-5-cyanopyrimidine core | High | Significant | The core structure is effective for PKCθ binding but is susceptible to metabolic activation by CYP3A4. |

| Derivative 34 | Modified 2-amino substituent | High | Mitigated | Structural modification at the 2-position reduces interaction with the CYP3A4 active site, decreasing the formation of reactive metabolites without compromising PKCθ affinity. nih.gov |

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell signaling. nih.gov Inhibiting HPK1 can enhance immune responses against tumors, making it a promising immuno-oncology target. Diaminopyrimidine carboxamides have been discovered as potent and selective type-I inhibitors of HPK1. nih.gov

The mechanism of action involves the diaminopyrimidine core binding to the kinase hinge region. The key discovery was a carboxamide moiety, which was found to be crucial for enhancing inhibitory potency and selectivity across the kinome. nih.gov Under normal conditions, active HPK1 phosphorylates the adaptor protein SLP76, leading to the degradation of the T-cell receptor (TCR) and dampening the immune response. nih.gov HPK1 inhibitors prevent this phosphorylation, thereby stabilizing the TCR and boosting T-cell activation and proliferation.

Structural studies using X-ray crystallography have provided detailed mechanistic insights. For example, the structure of compound 27 (a 2-fluoro-6-(trifluoromethyl)aniline (B137313) derivative) bound to HPK1 revealed that the fluorine atom engages in additional van der Waals interactions within a small cavity near the glycine-rich P-loop. nih.gov This specific interaction is thought to contribute to the high selectivity against other kinases like FLT3 and LCK, which may have less flexible P-loops. nih.gov

Table 2: HPK1 Inhibitory Activity of Diaminopyrimidine Derivatives

| Compound | Pendant Amino Ring System | HPK1 TR-FRET IC₅₀ (nM) | Mechanistic Insight |

| 7 | 2,6-dimethylaniline | Potent (exact value not specified) | The disubstituted aniline (B41778) provides a good starting point for potency. |

| 24 | 2,6-dimethylaniline analogue (larger) | Significant loss of potency | Steric or conformational clashes within the HPK1 binding pocket reduce affinity. nih.gov |

| 26 | 2,6-difluoroaniline | 0.16 | The exchange of methyl groups for smaller, electronegative fluorine atoms improves potency. nih.gov |

| 27 | 2-fluoro-6-(trifluoromethyl)aniline | Potent (exact value not specified) | Exhibits respectable potency and improved kinome selectivity, likely due to specific interactions with the P-loop. nih.gov |

A comprehensive search of publicly available scientific literature did not yield specific studies on the direct inhibition of c-Jun N-terminal Kinase (JNK) by derivatives of this compound. While the diaminopyrimidine scaffold is a known kinase-binding element, specific mechanistic investigations linking it to JNK could not be found at the time of this writing.

Bacterial ATP-Dependent Mur Ligase Inhibition: Biochemical and Mechanistic Characterization

The Mur ligase family (MurC, MurD, MurE, MurF) comprises essential enzymes in the intracellular pathway of bacterial peptidoglycan biosynthesis. These enzymes are ATP-dependent and catalyze the sequential addition of amino acids to form the UDP-MurNAc-pentapeptide precursor of the bacterial cell wall. google.com Their absence in eukaryotes makes them attractive targets for novel antibacterial agents. nih.gov

The general catalytic mechanism for Mur ligases is an ordered process that begins with the binding of ATP, followed by the UDP-sugar substrate. nih.govnih.gov The enzyme then catalyzes the ATP-dependent phosphorylation of the substrate's carboxylate group, forming a high-energy acyl-phosphate intermediate. This intermediate is then subject to nucleophilic attack by the amino group of the incoming amino acid, forming a new peptide bond and releasing ADP and inorganic phosphate. nih.gov

Inhibitors of Mur ligases often target the ATP binding site or the substrate binding sites. Given that this compound derivatives are effective kinase inhibitors, which also bind to ATP sites, it is plausible that their mechanism of Mur ligase inhibition would involve competition with ATP. Structural studies of other Mur ligase inhibitors have shown that moieties with similar electronic and structural features to the nicotinonitrile core can be effective. For example, some sulfonamide inhibitors feature a 2-cyano-4-fluoro-phenyl group that occupies the uracil (B121893) pocket of the UDP-substrate binding site, demonstrating that a cyano-aryl group can be a key binding element. nih.gov This suggests a potential dual mechanism for a nicotinonitrile derivative, possibly interfering with both the ATP and the UDP-substrate binding sites.

Steroidogenic Cytochrome P450 Enzyme Inhibition: Structure-Mechanism Correlations

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds. Inhibition of these enzymes, particularly isoforms like CYP3A4, is a major cause of adverse drug-drug interactions.

The mechanism of CYP inhibition by small molecules can be either reversible (competitive or non-competitive) or irreversible (time-dependent inhibition). The latter often involves the metabolic activation of the inhibitor by the CYP enzyme into a reactive intermediate that covalently binds to the enzyme, permanently inactivating it. nih.gov

As discussed in the context of PKCθ inhibitors (Section 8.1.1), 2,4-diamino-5-cyanopyrimidine derivatives have been shown to cause mechanism-based TDI of CYP3A4. nih.gov The structure-mechanism correlation in this case relates specific structural features to the likelihood of forming reactive intermediates. The mitigation of this TDI was achieved by structural modifications to the parent compound. nih.gov This work highlights that the mechanism of interaction is not limited to the intended therapeutic target. The chemical features of the this compound core—a heterocyclic aromatic system with amino and bromo substituents—confer a certain lipophilicity and electronic profile that can lead to binding within the active sites of CYP enzymes. The hydrophobicity of the molecule plays a major role in the binding to the largely non-polar active sites of many CYP enzymes. nih.gov Therefore, a key aspect of mechanistic investigation for this class of compounds is understanding and engineering the structure to minimize these off-target interactions.

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Allosteric Modulation Mechanisms

A thorough review of the available scientific literature did not identify studies describing the activity of this compound derivatives as allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2).

For context, mGluR2 is a Class C G-protein coupled receptor (GPCR) that modulates synaptic transmission. Its activity is controlled not only by the binding of the endogenous ligand glutamate at the orthosteric site but also by allosteric modulators that bind to a distinct site within the receptor's transmembrane domain (TMD). nih.govnih.gov These modulators can be positive (PAMs), enhancing the effect of glutamate, or negative (NAMs), reducing its effect. The mechanism of allosteric modulation involves the ligand inducing conformational changes in the TMD, which in turn alters the receptor's response to orthosteric agonist binding. nih.gov This offers a more subtle way to tune receptor activity compared to direct agonists or antagonists. While various chemotypes have been identified as mGluR2 allosteric modulators, a link to diaminonicotinonitrile derivatives is not documented in the public domain.

Design of Ligands for Specific Biological Targets (Focus on chemical design principles)

The design of specific ligands based on the this compound scaffold is a process guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR) to optimize interactions with biological targets. While specific research on the biological target interactions of this compound derivatives is not extensively available in public literature, design principles can be inferred from studies on analogous structures, such as diaminopyrimidine derivatives, which are known to target a variety of enzymes, including protein kinases.

The core 4,6-diaminopyridine structure is a key pharmacophore that can form crucial hydrogen bonds with the hinge region of many protein kinases. The design of derivatives would therefore likely focus on modifying the substituents at the 2- and 5-positions (bromo and cyano groups in the parent compound) to enhance potency, selectivity, and pharmacokinetic properties.

A primary strategy in designing ligands from this scaffold involves exploring the chemical space around the core structure. The bromine atom at the 2-position serves as a useful synthetic handle for introducing a variety of functional groups through cross-coupling reactions. This allows for the exploration of different side chains that can interact with specific pockets in the target protein. For instance, introducing aryl or heteroaryl groups can lead to beneficial pi-stacking interactions, while incorporating flexible alkyl or ether linkages can allow the ligand to adopt an optimal conformation within the binding site.

The nitrile group at the 3-position (or 5-position in the nicotinonitrile nomenclature) is an electron-withdrawing group that influences the electronic properties of the pyridine (B92270) ring and can also participate in hydrogen bonding or dipolar interactions. Modifications at this position, or its replacement with other small, polar groups, could be explored to fine-tune the electronic and steric profile of the ligand.

The amino groups at the 4- and 6-positions are critical for forming hydrogen bonds with the protein backbone, a common feature in the binding of inhibitors to the ATP-binding site of kinases. While these are often retained for their binding contribution, their substitution patterns can be altered to modulate solubility and cell permeability.

A hypothetical design approach for developing a kinase inhibitor from the this compound scaffold might involve the following steps:

Computational Modeling: Use the known crystal structure of a target kinase to dock the parent scaffold and identify potential vectors for modification.

Library Synthesis: Synthesize a library of derivatives by replacing the bromine atom with a diverse set of chemical moieties using techniques like Suzuki or Buchwald-Hartwig coupling.

SAR Studies: Screen the synthesized library for inhibitory activity against the target kinase. The results would guide the next round of optimization, focusing on analogs with improved potency.

Selectivity Profiling: Test the most potent compounds against a panel of related kinases to ensure target selectivity, which is crucial for minimizing off-target effects.

The following data tables illustrate the kind of structure-activity relationship data that would be generated during such a drug discovery campaign, based on findings for related diaminopyrimidine kinase inhibitors.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical 4,6-Diamino-2-(substituted)nicotinonitrile Derivatives against a Target Kinase

| Compound ID | R-Group at C2-position | IC₅₀ (nM) |

| 1 | -Br (Parent Compound) | >10000 |

| 2a | -Phenyl | 520 |

| 2b | -4-Methoxyphenyl | 250 |

| 2c | -4-Fluorophenyl | 310 |

| 2d | -4-(Dimethylamino)phenyl | 85 |

| 3a | -Thienyl | 450 |

| 3b | -Furyl | 600 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Table 2: Impact of Modifications at the 5-position on Kinase Inhibition

| Compound ID | R-Group at C2-position | R'-Group at C5-position | IC₅₀ (nM) |

| 2d | -4-(Dimethylamino)phenyl | -CN | 85 |

| 4a | -4-(Dimethylamino)phenyl | -H | 200 |

| 4b | -4-(Dimethylamino)phenyl | -CONH₂ | 150 |

| 4c | -4-(Dimethylamino)phenyl | -Cl | 95 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

These tables demonstrate how systematic chemical modifications can lead to the identification of more potent compounds. For example, the introduction of a substituted phenyl ring at the 2-position (Table 1) and the retention of the cyano group at the 5-position (Table 2) appear to be beneficial for inhibitory activity in this hypothetical scenario.

Future Research Directions and Unexplored Reactivity of 4,6 Diamino 2 Bromonicotinonitrile

Expanding the Scope of Functional Group Interconversions

The inherent functionality of 4,6-Diamino-2-bromonicotinonitrile—two primary amino groups, a bromo substituent, and a nitrile group—provides a rich platform for a variety of functional group interconversions (FGI). Future research could systematically explore these transformations to generate a diverse library of derivatives.

Key areas for exploration include:

Diazotization of Amino Groups: The two primary amino groups are prime targets for diazotization reactions. Subsequent treatment with a range of nucleophiles could introduce functionalities such as hydroxyl (-OH), fluoro (-F), chloro (-Cl), and iodo (-I) groups, or even allow for Sandmeyer-type reactions to introduce cyano (-CN) or other groups. The differential reactivity of the amino groups at the 4- and 6-positions could also be investigated to achieve selective functionalization.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations would yield new classes of nicotinic acid, nicotinamide, and aminomethylpyridine derivatives, respectively, each with distinct chemical properties and potential applications.

Nucleophilic Aromatic Substitution of the Bromo Group: While the pyridine (B92270) ring is electron-deficient, the bromo substituent can be replaced by various nucleophiles under specific conditions, such as high temperature or in the presence of a suitable catalyst. This could include substitution with alkoxides, thiolates, or amines to introduce further diversity.

A systematic study of these interconversions, as outlined in the table below, would significantly broaden the chemical space accessible from this starting material.

| Functional Group | Potential Interconversion Reaction | Resulting Functional Group | Potential Reagents |

| Amino (-NH₂) | Diazotization-Substitution | Hydroxyl (-OH), Halogens (-F, -Cl, -I) | NaNO₂, H₂SO₄; HBF₄, CuCl, KI |

| Bromo (-Br) | Nucleophilic Aromatic Substitution | Alkoxy (-OR), Thioether (-SR) | NaOR, NaSR |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH), Amide (-CONH₂) | H₃O⁺, H₂O₂/NaOH |

| Nitrile (-C≡N) | Reduction | Aminomethyl (-CH₂NH₂) | LiAlH₄, H₂/Catalyst |

Novel Catalytic Transformations for Derivatization

Modern catalytic methods offer powerful tools for the derivatization of halogenated heterocycles. The bromo substituent at the 2-position of this compound is ideally positioned for a variety of metal-catalyzed cross-coupling reactions.

Future research should focus on:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and cyanation reactions could be employed to introduce carbon-carbon and carbon-heteroatom bonds at the 2-position. These reactions are known for their high efficiency and functional group tolerance.

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions, such as the Ullmann condensation, could provide an alternative and often more cost-effective method for forming C-N, C-O, and C-S bonds.

C-H Activation: The pyridine ring contains a C-H bond at the 5-position which could be a target for direct functionalization via transition-metal-catalyzed C-H activation. This would allow for the introduction of new substituents without the need for pre-functionalization, representing a highly atom-economical approach to derivatization.

The application of these catalytic methods would enable the synthesis of complex molecules that are currently inaccessible.

| Catalytic Reaction | Coupling Partner | Bond Formed | Potential Catalyst System |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | Pd(PPh₃)₄, K₂CO₃ |

| Heck | Alkene | C-C | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Alkyne | C-C | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine/Alcohol | C-N / C-O | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

Green Chemistry Approaches in this compound Chemistry

Adopting green chemistry principles is crucial for sustainable chemical synthesis. mdpi.com Future work on the chemistry of this compound should prioritize the development of environmentally benign methodologies. researchgate.net

Key green chemistry strategies to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, supercritical CO₂, or ionic liquids. unife.it The feasibility of performing reactions in solvent-free conditions should also be investigated. mdpi.com

Biocatalysis: Employing enzymes for selective transformations of the functional groups. For example, nitrile hydratases could be used for the selective hydration of the nitrile to an amide under mild conditions, or transaminases could be used to modify the amino groups.

Energy-Efficient Methods: Utilizing microwave irradiation or mechanochemistry (ball-milling) to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.gov

Catalyst Recyclability: Developing heterogeneous catalysts or catalyst systems that can be easily recovered and reused, thereby minimizing waste and cost. nih.gov

These approaches would not only reduce the environmental impact of synthesizing derivatives of this compound but could also lead to more efficient and cost-effective processes. nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound, featuring a planar aromatic core, hydrogen bond donors (amino groups), hydrogen bond acceptors (nitrile and pyridine nitrogen), and a halogen atom, makes it an excellent candidate for studies in self-assembly and supramolecular chemistry.

Unexplored research avenues include:

Hydrogen and Halogen Bonding: Investigating the formation of ordered supramolecular structures in the solid state or in solution, driven by intermolecular hydrogen bonds between the amino groups and nitrile/pyridine nitrogens, as well as potential halogen bonding involving the bromine atom. rsc.org

Liquid Crystal Formation: The rod-like shape of certain derivatives could lead to the formation of liquid crystalline phases. By attaching long alkyl chains to the pyridine core, it may be possible to induce calamitic liquid crystal behavior.

Metal-Organic Frameworks (MOFs): The diamino-substituted pyridine core could act as a multitopic organic linker for the construction of novel MOFs. nih.gov The nitrile group could also participate in coordination or be post-synthetically modified within the framework. These materials could have applications in gas storage, separation, and catalysis. nih.gov

Gelation: Certain derivatives might act as organogelators or hydrogelators, forming fibrous networks that can immobilize solvents. This could be driven by a combination of hydrogen bonding and π-π stacking interactions.

The study of the self-assembly properties of this molecule and its derivatives could lead to the development of new functional materials. nih.govnih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the transformation of this compound, the application of advanced in situ spectroscopic techniques is essential. spectroscopyonline.com

Future studies could benefit from:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mdpi.comfrontiersin.org This would be invaluable for optimizing reaction conditions for the functional group interconversions and catalytic reactions discussed previously.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about species in the reaction mixture, allowing for the unambiguous identification of transient intermediates and byproducts.

UV-Vis Spectroscopy: For reactions involving colored species, UV-Vis spectroscopy can be a simple yet powerful tool for real-time monitoring of reaction progress. mdpi.com

By employing these techniques, a more complete picture of the reactivity of this compound can be developed, facilitating the rational design of new synthetic routes and the optimization of existing ones.

Q & A

Q. How do solvation effects (e.g., in DMSO vs. water) impact the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Conduct kinetic studies in varying solvent systems.

- Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.